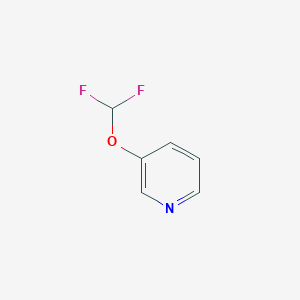

Methyl 1,2,5-thiadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1,2,5-thiadiazole-3-carboxylate” seems to be a derivative of the 1,2,3-thiadiazole class of compounds . Thiadiazoles are a versatile class of compounds which present a wide range of biological activities such as antivirus activity, systemic acquired resistance, anti HIV, fungicide activity, insecticide activity, antitumor activity, and herbicide activity .

Synthesis Analysis

While specific synthesis methods for “Methyl 1,2,5-thiadiazole-3-carboxylate” were not found, thiadiazole derivatives are generally synthesized through various synthetic transformations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Methyl 1,2,5-thiadiazole-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential biological activities. For instance, Zheng et al. (2010) demonstrated the synthesis of 5-methyl-1,2,3-thiadiazoles using a simple one-step procedure, highlighting their significant antiviral and fungicidal activities, especially against various fungi and viruses (Zheng et al., 2010). Similarly, Matakas et al. (1985) prepared 1,2,5-thiadiazole-3-carboxaldehydes, demonstrating the versatility of these compounds in chemical synthesis (Matakas et al., 1985).

Lithiation Studies

Research by Micetich (1970) explored the lithiation of methyl substituted thiadiazoles, revealing various reactions including lateral lithiation and ring cleavage. These findings are crucial for understanding the chemical behavior of thiadiazoles in different conditions (Micetich, 1970).

Antimicrobial and Antitumor Activities

Belen'kaya et al. (1982) reviewed the extensive search for drugs within the 1,2,5-thiadiazole class, discovering compounds with antimicrobial and antitumor activities (Belen'kaya et al., 1982). Additionally, Paruch et al. (2021) synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, observing significant antimicrobial effects, particularly against Gram-positive bacteria (Paruch et al., 2021).

Synthesis Methods

Stanetty et al. (1996) reported the synthesis of methyl naphtho[1,2-d][1,2,3]thiadiazole-4-carboxylate, showcasing the Hurd-Mori reaction as a key step. This study contributes to the understanding of synthetic pathways for thiadiazole derivatives (Stanetty et al., 1996).

Plant Activation and Fungicidal Properties

Research into plant activation and fungicidal properties of thiadiazoles has also been conducted. Wang et al. (2010) synthesized organotin thiadiazole carboxylates with significant fungicidal activity, highlighting the agricultural applications of these compounds (Wang et al., 2010). Qingshan et al. (2013) designed novel plant activators based on thiadiazole-carboxylate, showing efficacy against several plant diseases (Qingshan et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 1,2,5-thiadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-5-9-6-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQRGQPAPKBSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2644207.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)

![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)